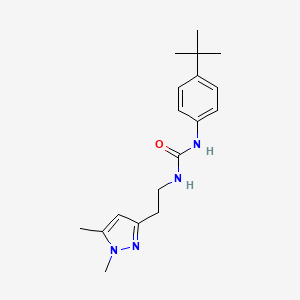

1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

CAS No.: 2034363-63-6

Cat. No.: VC7436983

Molecular Formula: C18H26N4O

Molecular Weight: 314.433

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034363-63-6 |

|---|---|

| Molecular Formula | C18H26N4O |

| Molecular Weight | 314.433 |

| IUPAC Name | 1-(4-tert-butylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |

| Standard InChI | InChI=1S/C18H26N4O/c1-13-12-16(21-22(13)5)10-11-19-17(23)20-15-8-6-14(7-9-15)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H2,19,20,23) |

| Standard InChI Key | IMPXONLEPCKUCP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C |

Introduction

Synthesis of Urea Derivatives

The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For 1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, the synthesis might involve the reaction of 4-(tert-butyl)aniline with a suitable isocyanate derived from the pyrazolyl ethylamine.

Biological Activities of Urea Derivatives

Urea derivatives have been explored for various biological activities:

-

Anticancer Activity: Diaryl ureas are known for their antiproliferative effects against cancer cell lines. For example, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines .

-

Urease Inhibition: Thiourea derivatives have been studied as urease inhibitors, which are important for preventing conditions like kidney stone formation and peptic ulcers .

Data Table: Biological Activities of Urea Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume